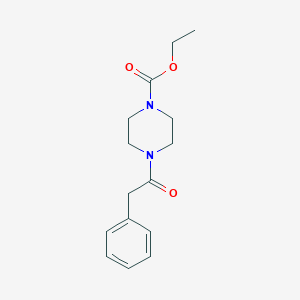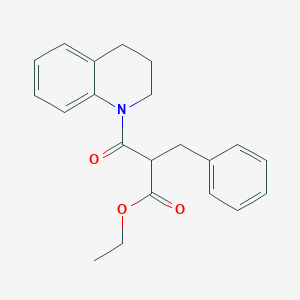![molecular formula C20H19ClN4O B11616754 3-(5-(4-Chlorophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol](/img/structure/B11616754.png)
3-(5-(4-Chlorophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(4-Clorofenil)-7-fenil-4,7-dihidro-[1,2,4]triazolo[1,5-a]pirimidin-2-il)propan-1-ol es un compuesto heterocíclico que pertenece a la clase de las triazolopirimidinas. Este compuesto se caracteriza por su estructura única, que incluye un anillo triazol fusionado a un anillo pirimidina, junto con un sustituyente clorofenilo y fenilo. La presencia de estos grupos funcionales confiere propiedades biológicas y químicas significativas al compuesto, convirtiéndolo en un tema de interés en varios campos de investigación.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(5-(4-Clorofenil)-7-fenil-4,7-dihidro-[1,2,4]triazolo[1,5-a]pirimidin-2-il)propan-1-ol típicamente involucra la anulación de una unidad de pirimidina a un anillo triazol. Un método común incluye la reacción de 4-clorobenzaldehído con fenilhidrazina para formar la hidrazona correspondiente, que luego se cicla con acetoacetato de etilo en presencia de una base para producir el núcleo de triazolopirimidina . El paso final implica la reducción del grupo ceto para formar el derivado propanol.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, cribado de alto rendimiento para condiciones de reacción óptimas y el uso de principios de química verde para minimizar los residuos y mejorar el rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones
3-(5-(4-Clorofenil)-7-fenil-4,7-dihidro-[1,2,4]triazolo[1,5-a]pirimidin-2-il)propan-1-ol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse para formar la cetona correspondiente.
Reducción: El compuesto puede reducirse para formar el alcohol correspondiente.
Sustitución: El grupo clorofenilo puede experimentar reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan comúnmente agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Los nucleófilos como las aminas o los tioles pueden usarse en condiciones básicas para reemplazar el átomo de cloro.
Principales productos formados
Oxidación: Formación de la cetona correspondiente.
Reducción: Formación del alcohol correspondiente.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
3-(5-(4-Clorofenil)-7-fenil-4,7-dihidro-[1,2,4]triazolo[1,5-a]pirimidin-2-il)propan-1-ol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Mecanismo De Acción
El mecanismo de acción de 3-(5-(4-Clorofenil)-7-fenil-4,7-dihidro-[1,2,4]triazolo[1,5-a]pirimidin-2-il)propan-1-ol implica su interacción con objetivos moleculares específicos. El anillo triazol puede unirse al sitio activo de las enzimas, inhibiendo su actividad. Por ejemplo, en el caso de la inhibición enzimática, los átomos de nitrógeno del anillo triazol pueden coordinarse con los iones metálicos en el sitio activo de la enzima, lo que lleva a la inhibición de la actividad enzimática . Además, los grupos fenilo y clorofenilo pueden interactuar con los bolsillos hidrofóbicos en la enzima, lo que mejora la afinidad de unión .
Comparación Con Compuestos Similares
Compuestos similares
1,2,4-Triazolo[3,4-b][1,3,4]tiadiazinas: Estos compuestos también contienen un anillo triazol fusionado a otro heterociclo y exhiben actividades biológicas similares.
Pirazolo[1,5-a]pirimidinas: Estos compuestos tienen una estructura central similar y se estudian por sus propiedades anticancerígenas y antimicrobianas.
Pirido[2,3-d]pirimidinas: Estos compuestos son conocidos por su potencial terapéutico en el tratamiento de diversas enfermedades.
Unicidad
La singularidad de 3-(5-(4-Clorofenil)-7-fenil-4,7-dihidro-[1,2,4]triazolo[1,5-a]pirimidin-2-il)propan-1-ol radica en su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. La presencia de ambos grupos clorofenilo y fenilo mejora su afinidad de unión a varios objetivos moleculares, convirtiéndolo en un compuesto versátil en química medicinal .
Propiedades
Fórmula molecular |
C20H19ClN4O |
|---|---|
Peso molecular |
366.8 g/mol |
Nombre IUPAC |
3-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol |
InChI |
InChI=1S/C20H19ClN4O/c21-16-10-8-14(9-11-16)17-13-18(15-5-2-1-3-6-15)25-20(22-17)23-19(24-25)7-4-12-26/h1-3,5-6,8-11,13,18,26H,4,7,12H2,(H,22,23,24) |
Clave InChI |
LJGKHSMCFXOZDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)CCCO)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11616675.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B11616679.png)



![3-Ethyl 6-methyl 4-[(3-methylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11616708.png)
![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B11616712.png)
![3'-Ethyl 5'-(2-methoxyethyl) 2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11616718.png)
![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11616721.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616726.png)
![N-Tert-butyl-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B11616732.png)
![3-Methyl-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)butanamide](/img/structure/B11616733.png)
![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(3-methylphenyl)acetamide](/img/structure/B11616735.png)
![[({[2-(5-Methoxy-1H-indol-3-YL)ethyl]carbamoyl}methyl)sulfanyl]sulfonate](/img/structure/B11616742.png)
